Dibenzylideneacetone
CAS No.: 35225-79-7
Cat. No.: VC21196857
Molecular Formula: C17H14O
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35225-79-7 |
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Molecular Formula | C17H14O |
Molecular Weight | 234.29 g/mol |
IUPAC Name | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one |
Standard InChI | InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ |
Standard InChI Key | WMKGGPCROCCUDY-PHEQNACWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physical Properties
Dibenzylideneacetone possesses a distinct chemical structure characterized by two phenyl rings connected through a conjugated system with a central carbonyl group. The compound exists in multiple conformational forms, including s-cis,cis; s-cis,trans; and nonplanar s-trans,trans configurations, as revealed through IR spectroscopic studies .
The physical properties of dibenzylideneacetone are summarized in Table 1, compiled from various scientific sources:
Interestingly, different conformational isomers of dibenzylideneacetone exhibit distinct physical properties. The trans,trans isomer is reported to have a melting point of 110-111°C, while the cis-trans isomer forms light yellow needle crystals with a melting point of 60°C. The cis-cis isomer exists as a yellow oily liquid with a boiling point of 130°C at 2.7 Pa pressure .
Synthesis and Preparation Methods
The primary method for synthesizing dibenzylideneacetone involves an aldol condensation reaction between benzaldehyde and acetone under basic conditions. This classic organic reaction yields dibenzylideneacetone as the main product when the molar ratio of benzaldehyde to acetone is 2:1 .
General Synthesis Procedure
A typical laboratory preparation procedure involves the following steps:
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Dissolution of sodium hydroxide (0.020 moles) in water (4.0 mL) in an Erlenmeyer flask .
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Preparation of a mixture containing benzaldehyde (0.0160 moles) and acetone (0.0080 moles) in 10 mL of 95% ethanol .
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Combining these solutions and allowing them to react with occasional mixing for about 15 minutes, during which a yellow precipitate forms .
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Filtration of the product, followed by washing with water and chilled ethanol .
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Recrystallization from ethyl acetate to obtain pure dibenzylideneacetone .
The reaction mechanism (Figure 1) involves the base-catalyzed enolization of acetone, followed by nucleophilic attack on the carbonyl carbon of benzaldehyde. After proton transfer, dehydration occurs to form an α,β-unsaturated carbonyl intermediate. The process repeats with a second benzaldehyde molecule to produce dibenzylideneacetone .
This synthesis typically yields approximately 78% of the product when conducted in aqueous ethanol solution at 20-25°C .
Conformational Analysis
Infrared spectroscopic studies have revealed interesting conformational properties of dibenzylideneacetone. The compound can exist in multiple conformational isomers due to the rotational freedom around single bonds in its structure .
A significant IR spectroscopic study identified three distinct C=O absorption bands at 1676, 1655, and 1650 cm⁻¹ in carbon tetrachloride solution, which were attributed to three different conformers: s-cis,cis; s-cis,trans; and nonplanar s-trans,trans . This finding expanded upon earlier research that had only identified two conformers.
The relative populations of these conformers vary with solvent polarity. In less polar solvents, the order of abundance is s-cis,trans > nonplanar s-trans,trans > s-cis,cis . Table 2 presents the stretching frequencies and relative intensities of the carbonyl bands in different solvents:
Solvent | C=O (I) cm⁻¹ (relative intensity) | C=O (II) cm⁻¹ (relative intensity) | C=O (III) cm⁻¹ (relative intensity) |
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CCl₄ | 1676 (0.2107) | 1655 (0.4676) | 1650 (0.3216) |
CHCl₃ | 1671 (0.1750) | 1653 (0.4270) | 1648 (0.3970) |
CH₂Cl₂ | 1674 (0.1644) | 1654 (0.3920) | 1649 (0.4430) |
These conformational variations influence the compound's reactivity and physical properties, making them important considerations for applications in chemical synthesis and materials science .
Applications
Dibenzylideneacetone has found applications across multiple scientific disciplines, leveraging its unique structural features and physicochemical properties.
Organometallic Chemistry
One of the most significant applications of dibenzylideneacetone is as a ligand in organometallic chemistry. It is particularly useful in the preparation of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0) . In these applications, dibenzylideneacetone serves as a labile ligand that can be easily displaced by stronger ligands like triphenylphosphine, making it a valuable entry point into palladium(0) chemistry .
The palladium catalysts prepared using dibenzylideneacetone as a ligand are widely employed in various organic reactions, including:
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Catalytic hydrogenation
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Coupling reactions
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Carbonylation processes
Optical Properties and Applications
Recent research has explored the nonlinear optical properties of dibenzylideneacetone derivatives, revealing their potential as optical frequency converters. Studies have shown that some derivatives exhibit significant first molecular hyperpolarizability (β) values, indicating their ability to convert infrared light into visible light .
According to research published in Photonics (2020), some dibenzylideneacetone derivatives demonstrate HRS (Hyper-Rayleigh Scattering) values of up to 52·cm⁴·statvolt⁻¹, which is considered robust given their relatively short conjugation length . These findings suggest potential applications in developing optical frequency conversion photonic devices .
Additionally, dibenzylideneacetone has been used as a component in sunscreen formulations, likely due to its ability to absorb ultraviolet radiation through its conjugated system .
Biological and Medicinal Applications
Emerging research has identified potential biological and medicinal applications for dibenzylideneacetone and its derivatives:
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Anticancer properties: Recent studies have shown that certain dibenzylideneacetone derivatives can induce apoptosis in cervical cancer cells, suggesting potential applications in cancer therapy .
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Beta-amyloid plaque probes: Researchers have synthesized and screened dibenzylideneacetone derivatives for affinity toward β-amyloid aggregates, which are associated with Alzheimer's disease. Structure-activity relationship studies have revealed that these compounds can bind to β-amyloid plaques with high affinity, potentially serving as imaging probes for diagnostics .
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Antiparasitic activity: Some dibenzylideneacetone derivatives have demonstrated trypanocidal activity against protozoa of the genera Leishmania and Trypanosoma cruzi, causing oxidative damage and inducing parasite cell death .
Research Developments
Nonlinear Optical Studies
Recent investigations into the nonlinear optical properties of dibenzylideneacetone derivatives have yielded promising results. Nonlinear optical materials are valuable for applications in optical communication, information processing, and frequency conversion.
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